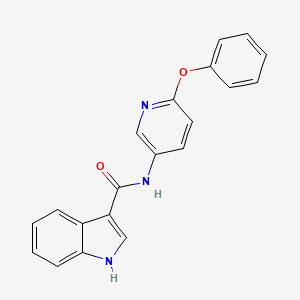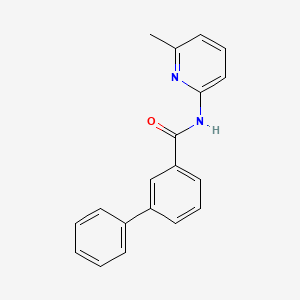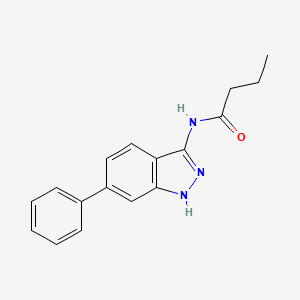
N-(6-phenyl-1H-indazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-phenyl-1H-indazol-3-yl)butyramide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of an indazole core substituted with a phenyl group at the 6-position and a butyramide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-phenyl-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Phenyl Substitution: The phenyl group can be introduced at the 6-position of the indazole core using a Suzuki coupling reaction with phenylboronic acid.
Butyramide Formation: The butyramide group can be introduced by reacting the 3-position of the indazole core with butyric anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-phenyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-phenyl-1H-indazol-3-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-phenyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-phenyl-1H-indazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-(6-phenyl-1H-indazol-3-yl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.
N-(6-phenyl-1H-indazol-3-yl)benzamide: Similar structure but with a benzamide group instead of a butyramide group.
Uniqueness
N-(6-phenyl-1H-indazol-3-yl)butyramide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyramide group may enhance its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(6-phenyl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C17H17N3O/c1-2-6-16(21)18-17-14-10-9-13(11-15(14)19-20-17)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H2,18,19,20,21) |
InChI Key |
BVIWKIBBSPTOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


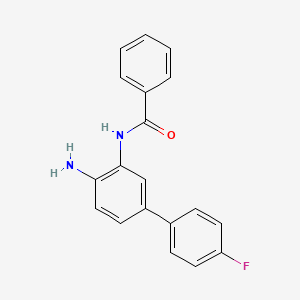
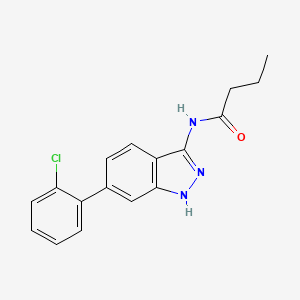
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxypropanamide (enantiomeric mix)](/img/structure/B10851134.png)
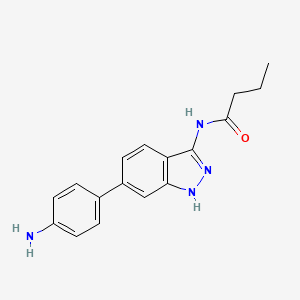
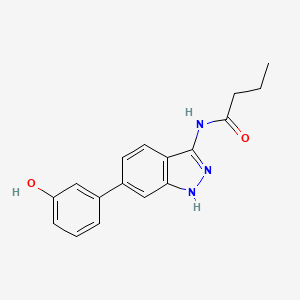
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)
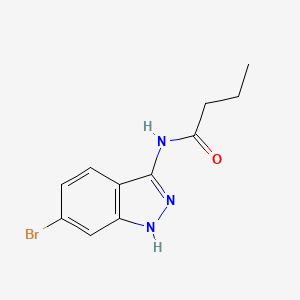
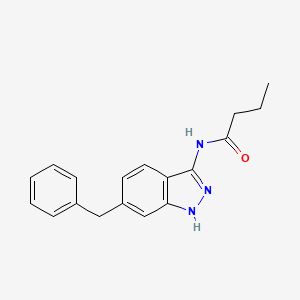
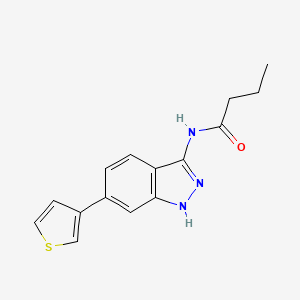
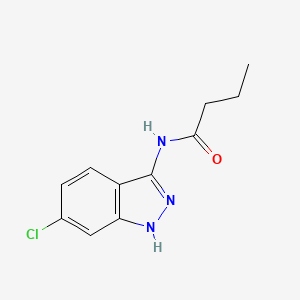
![N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxy-2-methylpropanamide (enantiomeric mix)](/img/structure/B10851167.png)
